N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine
Description
Properties
Molecular Formula |
C21H17N7O |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine |
InChI |
InChI=1S/C21H17N7O/c1-13-8-15(27-21-17-9-14(22)2-4-18(17)23-11-25-21)3-5-19(13)29-16-6-7-28-20(10-16)24-12-26-28/h2-12H,22H2,1H3,(H,23,25,27) |
InChI Key |
ZZELBUZMHIDULQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)N)OC4=CC5=NC=NN5C=C4 |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Routes
Three-Step Synthesis via Triazolo-Pyridine Intermediate
A widely reported method involves three sequential steps:
- Synthesis of 4-(triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline .
- Cyclization to form the quinazoline core .
- Functionalization to the final diamine .
Step 1: Preparation of Triazolo-Pyridine Intermediate
This step typically requires:
- Starting materials : 2-hydrazinopyridine and urea or related reagents.
- Conditions : Microwave irradiation or thermal activation.
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| 2-Hydrazinopyridine + urea | Microwave (300 W, 50 s) | 75% | |
| 2-Hydrazinopyridine + urea | Neat, 140°C, 4 h | 54% |
Step 2: Formation of Quinazoline Core
The triazolo-pyridine intermediate undergoes nucleophilic aromatic substitution (NAS) or coupling reactions. For example:
- Reaction of 4-(triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline with aminobenzamide derivatives .
- Catalysts : DMAP or Lewis acids (e.g., ZnCl₂).
Step 3: Diamine Functionalization
Reduction of nitro groups or deprotection steps yield the final diamine. Key methods include:
One-Pot Synthesis Using Formamidine Salts
Patent CN110577520A describes a streamlined approach for similar quinazoline derivatives:
- Amidation of 2-halogeno-5-nitrobenzoate with 4-(thiazole-2-yl)methoxy-3-chloroaniline .
- Substitution and condensation with formamidine salts .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amidation | Toluene/xylene, ZnCl₂, 85–95°C | 90.2% |
| Substitution/Condensation | Formamidine salt, acid scavenger (e.g., NaHCO₃) | >99.6% |
Optimized Routes for Scalability
Improved Process via Nitrile Precursors
The Thieme E-Journals method highlights:
- Preparation of 4-(triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline (33% yield over five steps, 100 g scale).
- Cyclization to N⁴-substituted quinazoline (67% yield over three steps).
| Intermediate | Key Reagents/Conditions | Yield |
|---|---|---|
| Triazolo-pyridine | Microwave irradiation, urea excess | 75% |
| Quinazoline diamine | DMAP, CH₃CN, room temperature | 67% |
Reduction of Nitro Groups
A critical step involves reducing nitro-quinazoline intermediates:
- Reagents : Hydrazine hydrate, Fe/HCl, or catalytic hydrogenation.
- Conditions : Ethanol/water, 60–80°C.
| Method | Conditions | Yield |
|---|---|---|
| Hydrazine hydrate/Fe | 80°C, 2 h | 96% |
| Catalytic hydrogenation | H₂/Pd-C, MeOH, 50 psi | 75.4% |
Comparative Analysis of Methods
Industrial-Scale Considerations
Catalyst Selection
| Catalyst | Role | Optimal Conditions |
|---|---|---|
| DMAP | Accelerates cyclization | CH₃CN, room temperature |
| ZnCl₂ | Enhances amidation selectivity | Toluene, 85–95°C |
Solvent and Temperature Optimization
| Solvent | Purpose | Temperature Range |
|---|---|---|
| CH₃CN | Cyclization | RT–reflux |
| Toluene | Amidation | 85–95°C |
| EtOH/H₂O | Reduction | 60–80°C |
Chemical Reactions Analysis
Key Reaction Conditions and Reagents
| Reaction Step | Reagents/Solvents | Temperature | Yield |
|---|---|---|---|
| Coupling Reaction | Isopropyl acetate/acetic acid | 45°C | 85% |
| Base-Mediated Conversion | 2.5 N NaOH, THF, p-toluenesulfonyl chloride | Room temperature | 92% |
| Purification | Ethanol | >65°C | 83% |
Improved Process Features
The synthesis process described in emphasizes purification optimization for intermediates. For example, the thiourea precursor undergoes rigorous cleaning to minimize impurities before conversion to the oxazolyl-substituted product. This ensures higher purity in the final compound .
Formulation Chemistry
Amorphous solid dispersions of the compound are formulated to enhance dissolution properties. Key findings include:
-
30% Solid Dispersions : Improved dissolution profiles compared to crystalline forms, with >80% amorphous content .
-
60% Solid Dispersions : Higher amorphous content (≥90% amorphous) correlates with faster dissolution rates .
Dissolution Data Comparison
| Formulation | Amorphous Content | Dissolution Rate |
|---|---|---|
| 30% Solid Dispersion | ≥80% amorphous | Faster than crystalline |
| 60% Solid Dispersion | ≥90% amorphous | Optimal dissolution |
Structural and Analytical Insights
XRPD (X-ray Powder Diffraction) scans confirm the amorphous state of solid dispersions, with characteristic diffraction patterns distinguishing them from crystalline forms . The compound’s molecular formula (C26H24N8O2) and molecular weight (480.5 g/mol) are consistent across sources, ensuring structural integrity .
This synthesis pathway and formulation data highlight the compound’s tailored reactivity and bioavailability enhancements, supported by rigorous analytical validation .
Scientific Research Applications
N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving kinases.
Medicine: It has shown promise as a therapeutic agent in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Tucatinib (TUKYSA®)
Structural Impact : The dihydrooxazol group in tucatinib enhances kinase selectivity and blood-brain barrier penetration , critical for its clinical efficacy .
Tucatinib Analog with Dihydrothiazol Substituent
A structurally related compound, N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrothiazol-2-yl)quinazoline-4,6-diamine (CAS: 937266-01-8), replaces tucatinib’s dihydrooxazol with a dihydrothiazol group.
Antimicrobial Quinazoline Derivatives
Compounds like N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones share the quinazoline core but feature pyrazole and hydrazone substituents.
Tucatinib Impurities and Metabolites
- Tucatinib Ethanolate: A solvate form (C26H24N8O2·0.5C2H6O) with enhanced crystallinity for formulation .
- Metabolites : Phase I/II metabolites of tucatinib often retain the triazolopyridine-quinazoline backbone but include hydroxylated or glucuronidated moieties .
Biological Activity
N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine is a complex organic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C26H24N8O2
- Molecular Weight : 514.60 g/mol
- CAS Number : 937263-43-9
The structure integrates a quinazoline core with a triazole moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that derivatives of quinazoline and triazole exhibit various pharmacological effects, including:
- Antihypertensive Effects : Compounds similar in structure have shown efficacy in reducing blood pressure and heart rate in animal models .
- Anticancer Activity : Some derivatives have demonstrated inhibitory effects on cancer cell proliferation by targeting specific kinases involved in tumor growth .
- Adrenoblocking Activity : Certain compounds within this class have been explored for their potential as adrenoblockers, which could help manage conditions like hypertension .
The mechanisms through which this compound exerts its effects include:
- Kinase Inhibition : Inhibiting key kinases such as c-Met and VEGFR-2 has been associated with reduced tumor growth and improved outcomes in cancer treatments .
- Modulation of Cardiac Function : The compound may influence cardiac function by blocking adrenergic receptors, thus lowering heart rate and blood pressure .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
Q & A
Q. What are the established synthetic routes for N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine, and how do yields vary across methodologies?
Methodological Answer: The compound is synthesized via multi-step routes involving key intermediates. For example:
- Intermediate 1 : 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline is prepared over five steps with a 33% yield and 99% purity using classical coupling and cyclization reactions .
- Intermediate 2 : The quinazoline core is functionalized via nucleophilic substitution or amination, yielding this compound in 67% yield over three steps with >99% purity. HPLC and column chromatography are critical for purification .
- Alternative Oxidative Methods : Sodium hypochlorite in ethanol enables oxidative ring closure for triazolopyridine derivatives under mild, green conditions (room temperature, 3 hours), achieving 73% yields in analogous systems .
Q. What analytical techniques are recommended for structural confirmation and purity assessment of this compound?
Methodological Answer:
- Purity : High-performance liquid chromatography (HPLC) is essential for verifying >99% purity, as demonstrated in multi-step syntheses .
- Structural Confirmation : Use NMR (¹H/¹³C) to confirm substituent positions and fusion patterns in the triazolopyridine and quinazoline rings. Mass spectrometry (MS) validates molecular weight .
- Crystallography : For derivatives, single-crystal X-ray diffraction resolves bond angles and packing structures, as seen in related triazole-phthalazine compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve sustainability and scalability in synthesizing this compound?
Methodological Answer:
- Solvent Selection : Replace traditional solvents (e.g., DMF) with ethanol or water, as demonstrated in oxidative cyclization reactions using sodium hypochlorite .
- Catalysis : Explore transition-metal catalysts (e.g., Pd/Cu) for C–N coupling steps to reduce stoichiometric reagent use.
- Process Control : Implement continuous-flow systems to enhance reproducibility and safety in hazardous steps (e.g., nitro reductions or high-temperature cyclizations) .
Q. What computational strategies are effective in predicting the compound’s biological interactions or physicochemical properties?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities to kinase targets (e.g., HER2/EGFR), leveraging structural analogs like pyrazolo[1,5-a]pyrimidine derivatives as templates .
- DFT Calculations : Perform density functional theory (DFT) to analyze electron distribution in the triazolopyridine moiety, which influences reactivity and solubility .
- MD Simulations : Molecular dynamics (MD) in explicit solvent models (e.g., TIP3P water) predict stability and aggregation tendencies under physiological conditions .
Q. How can researchers resolve contradictions in activity data across similar triazolopyridine-quinazoline hybrids?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl vs. chloro groups) and measure impacts on enzymatic inhibition (IC50) or solubility. Compare with analogs like N-benzyl-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-6-amine .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives from assay artifacts .
- Meta-Analysis : Aggregate data from published kinase inhibition profiles to identify conserved pharmacophoric features .
Methodological Comparison Tables
Q. Table 1. Synthesis Route Comparison
Q. Table 2. Computational Tools for Property Prediction
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
